tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with the molecular formula C18H25N3O4S. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires specific reagents and conditions, such as the use of tert-butyl carbamate and methylating agents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. the synthesis would generally involve scalable reactions with optimized yields and purity, adhering to industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines .
Scientific Research Applications
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)(methyl)carbamate
Uniqueness
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-8-7-11-21(12-13)16-14-9-5-6-10-15(14)26(23,24)19-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3 |
InChI Key |
CNGXBBNBOQENPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.